molecular formula C20H22N2O2 B3431630 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- CAS No. 917562-12-0

2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-

Cat. No.: B3431630
CAS No.: 917562-12-0
M. Wt: 322.4 g/mol
InChI Key: ANQBOIPAMSQAOV-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- is a complex organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinolinone core with a methoxy group at the 6-position and a substituted aminoethyl group at the 3-position, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Aminoethyl Substitution: The final step involves the substitution of the 3-position with the aminoethyl group. This can be done through a nucleophilic substitution reaction using 2-(2-methylphenyl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolinone derivatives with hydroxyl groups.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinolinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxylated quinolinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Other quinolinone derivatives with different substituents at the 3- and 6-positions.

    Methoxyquinolines: Compounds with a methoxy group on the quinoline ring but different substituents at other positions.

    Aminoethylquinolines: Quinoline derivatives with aminoethyl groups at various positions.

Uniqueness

What sets 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- apart is its specific combination of substituents, which may confer unique biological activities and therapeutic potential not seen in other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for further research and development.

Properties

IUPAC Name

6-methoxy-3-[[2-(2-methylphenyl)ethylamino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-14-5-3-4-6-15(14)9-10-21-13-17-11-16-12-18(24-2)7-8-19(16)22-20(17)23/h3-6,16-19,21H,7-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRBPJGJCAZJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2CC3CC(CCC3NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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